4-(Cyclopropylsulfonyl)-2-fluoropyridine
Description
Significance and Context within Fluorinated Heterocycles
Fluorinated heterocycles are a class of organic compounds that have garnered immense interest in the pharmaceutical industry. The introduction of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. nih.govresearchgate.net The presence of a fluorine atom on the pyridine (B92270) ring, as seen in 4-(cyclopropylsulfonyl)-2-fluoropyridine, can alter the electron distribution within the ring, influencing its reactivity and interaction with biological macromolecules. rsc.org This strategic fluorination is a common tactic employed by medicinal chemists to fine-tune the properties of a lead compound. nih.gov
Historical Perspective of Pyridine Sulfonyl Derivatives in Chemical Synthesis
The journey of pyridine sulfonyl derivatives in chemical synthesis is rooted in the broader history of pyridine chemistry and the development of sulfonamide drugs. Pyridine-3-sulfonyl chloride, for instance, is a well-established and versatile reagent used to introduce the sulfonyl chloride moiety into a wide array of complex organic molecules. nbinno.comambeed.comchemicalbook.com This functional group is a key component in many biologically active compounds. nbinno.com
Historically, the synthesis of pyridine derivatives has been a central theme in organic chemistry, with the first major synthesis being described in 1881. The sulfonation of pyridine, however, has been noted to be more challenging than other electrophilic substitutions. Despite these challenges, methods have been developed to produce pyridine sulfonic acids, which are precursors to pyridine sulfonyl chlorides and subsequent derivatives. The development of these synthetic methodologies has paved the way for the creation of a vast library of pyridine sulfonyl compounds for biological screening.
The incorporation of a sulfonyl group can impact a molecule's polarity and solubility, and it can act as a hydrogen bond acceptor, all of which are critical factors in drug design. mdpi.com The evolution of synthetic techniques has enabled chemists to create increasingly complex pyridine sulfonyl derivatives, including those with unique substituents like the cyclopropyl (B3062369) group found in this compound.
Overview of Current Research Landscape and Gaps
Current research involving this compound primarily highlights its role as a crucial intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic applications. Patent literature reveals its use as a building block in the creation of novel compounds targeting various biological pathways. For instance, it has been utilized in the synthesis of substituted pyrimidine (B1678525) compounds.
While its utility as a synthetic intermediate is evident, there is a noticeable gap in the publicly available research literature regarding the intrinsic biological activity of this compound itself. Detailed studies on its specific pharmacological effects, mechanism of action, or comprehensive spectral characterization are not extensively reported. This suggests that its current value is predominantly seen in its capacity to be transformed into more elaborate molecular architectures.
Future research could focus on exploring the standalone biological properties of this compound and its simpler derivatives. Furthermore, the development of more efficient and scalable synthetic routes to this compound could enhance its accessibility for broader research applications. A deeper understanding of its reactivity and the full scope of its synthetic utility would further solidify its position as a valuable tool in the arsenal (B13267) of medicinal chemists.
Below is a table summarizing the basic properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H8FNO2S |
| Molecular Weight | 201.22 g/mol |
| CAS Number | 2288709-94-2 |
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylsulfonyl-2-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c9-8-5-7(3-4-10-8)13(11,12)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJJZRQMAUBGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC(=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyclopropylsulfonyl 2 Fluoropyridine and Analogues
De Novo Synthesis Strategies for the Pyridine (B92270) Core
The construction of the 2-fluoropyridine (B1216828) scaffold from acyclic precursors, known as de novo synthesis, offers a versatile approach to introduce the required fluorine atom at an early stage. These methods often involve the cyclization of carefully chosen fluorinated building blocks.
Cyclization Reactions Utilizing Fluorinated Building Blocks
One effective strategy for the synthesis of fluorinated pyridines is the annulation–aromatization of benzyl (B1604629) trifluoromethyl ketimines with 3-acryloyloxazolidin-2-ones, catalyzed by copper. This approach leads to the formation of 3-fluoropyridines through a process involving double C–F bond cleavage. The reaction proceeds via an in-situ generated diene from the trifluoromethyl ketimine, which then undergoes a [4+2] cycloaddition with the dienophile. Subsequent aromatization yields the desired 3-fluoropyridine (B146971) scaffold. These products can be further hydrolyzed to provide multi-substituted 3-pyridinecarboxylic acids, demonstrating the versatility of this method for creating diverse fluorinated pyridine derivatives. rsc.org
Another approach involves the electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor®. This reaction initially produces fluorinated 3,6-dihydropyridines, which can then be readily converted to the corresponding pyridines through the elimination of hydrogen fluoride (B91410) under mild conditions. This method provides a pathway to various substituted fluoropyridines. nih.gov
Approaches to Introduce the Fluorine Atom Regioselectively
The regioselective introduction of a fluorine atom onto a pre-existing pyridine ring is a critical step in many synthetic routes. For the synthesis of 2-fluoropyridines, several methods have been developed.
One common method is the nucleophilic displacement of a leaving group at the 2-position. For instance, 2-chloropyridine (B119429) can be converted to 2-fluoropyridine by reaction with potassium bifluoride at elevated temperatures. google.com Pyridine N-oxides also serve as valuable precursors. They can be regioselectively converted into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. These salts are effective precursors for the synthesis of a variety of 2-fluoropyridines. acs.org
Electrophilic fluorination is another powerful tool for regioselective fluorination. The use of reagents such as Selectfluor® in aqueous conditions allows for the fluorination of activated pyridine systems like 2-aminopyridines and pyridin-2(1H)-ones. The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyridine ring. nih.gov For direct C-H fluorination, silver(II) fluoride (AgF₂) has been shown to be effective for the site-selective fluorination of pyridines at the C-H bond adjacent to the nitrogen atom. orgsyn.org
The Balz–Schiemann reaction, involving the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source, is a classic method for introducing fluorine. For example, 2-amino-5-fluoropyridine (B1271945) can be synthesized from 2-aminopyridine (B139424) through a sequence of nitrification, acetylation, reduction, diazotization, and a Schiemann reaction. researchgate.net Similarly, 4-fluoropyridine (B1266222) can be prepared from 4-aminopyridine (B3432731) via a Balz-Schiemann reaction. nii.ac.jp
Installation of the Cyclopropylsulfonyl Moiety
Once the 2-fluoropyridine core is established, the next critical step is the introduction of the cyclopropylsulfonyl group at the 4-position. This is typically achieved through sulfonylation reactions on a suitable fluoropyridine precursor.
Sulfonylation Reactions on Fluoropyridine Precursors
The introduction of a sulfonyl group at the C4 position of a pyridine ring can be accomplished through several methods. One approach is the direct C-H sulfonylation. An electrochemical method allows for the meta-sulfonylation of pyridines with nucleophilic sulfinates. This process proceeds through a redox-neutral dearomatization-rearomatization strategy. nih.gov
Nucleophilic aromatic substitution (SNAr) is a widely used method for functionalizing halopyridines. 2-Fluoropyridines are particularly reactive towards SNAr reactions, often reacting faster than their chloro- or bromo- counterparts. This allows for the displacement of the fluorine atom with various nucleophiles under relatively mild conditions. While this is more common for substitution at the 2-position, a similar strategy can be envisioned for a 4-halo-2-fluoropyridine precursor, where a nucleophilic sulfur species could displace the halogen at the 4-position. nih.gov
For instance, the reaction of a 4-halo-2-fluoropyridine with a cyclopropanesulfinate salt could potentially lead to the desired product. The reactivity in SNAr reactions on the pyridine ring is generally highest at the 2- and 4-positions.
Cyclopropyl (B3062369) Group Introduction Strategies
The cyclopropyl group is introduced as part of the sulfonylating agent, typically cyclopropanesulfonyl chloride. The synthesis of this key reagent can be achieved through various routes. One common method involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with sulfur dioxide, followed by treatment with a chlorinating agent like N-chlorosuccinimide.
Alternatively, a process starting from 3-chloropropane sulfonyl chloride has been described. This involves reaction with tert-butylamine, subsequent ring closure with an n-alkyl lithium to form N-tert-butylcyclopropanesulfonamide, and finally, removal of the tert-butyl group with an acid to yield cyclopropanesulfonamide (B116046), which can then be converted to the sulfonyl chloride.
Direct and Indirect Sulfonylation Methods
Direct sulfonylation methods involve the reaction of a pyridine derivative with a sulfonylating agent to form the C-S bond in a single step. The aforementioned electrochemical meta-C-H sulfonylation is an example of a direct method. nih.gov
Indirect methods involve the formation of an intermediate which is then converted to the sulfonyl group. For example, a 4-halopyridine can be converted to a sulfinate, which is then oxidized to the sulfone. Another indirect route could involve the introduction of a sulfur-containing functional group that is subsequently oxidized to the sulfonyl moiety.
While a specific documented synthesis for 4-(cyclopropylsulfonyl)-2-fluoropyridine was not found in the surveyed literature, the combination of established methods for the synthesis of the 2-fluoropyridine core and the installation of sulfonyl groups on pyridine rings provides a clear and feasible synthetic strategy. A plausible route would involve the preparation of a 4-substituted-2-fluoropyridine, such as 4-chloro- or 4-bromo-2-fluoropyridine, followed by a nucleophilic aromatic substitution reaction with a cyclopropanesulfinate salt, or a metal-catalyzed cross-coupling reaction with cyclopropanesulfonyl chloride.
Table of Synthetic Precursors and Reagents
| Compound Name | Role in Synthesis |
| 2-Aminopyridine | Precursor for 2-fluoropyridines |
| 4-Aminopyridine | Precursor for 4-fluoropyridine |
| Benzyl trifluoromethyl ketimines | Building block for de novo synthesis of 3-fluoropyridines |
| 3-Acryloyloxazolidin-2-ones | Dienophile in [4+2] cycloaddition |
| 1,2-Dihydropyridines | Precursors for electrophilic fluorination |
| Selectfluor® | Electrophilic fluorinating agent |
| 2-Chloropyridine | Precursor for 2-fluoropyridine |
| Potassium bifluoride | Fluorinating agent |
| Pyridine N-oxides | Precursors for 2-fluoropyridines |
| Silver(II) fluoride | Reagent for direct C-H fluorination |
| Cyclopropylmagnesium bromide | Precursor for cyclopropanesulfonyl chloride |
| Sulfur dioxide | Reagent for sulfonylation |
| N-Chlorosuccinimide | Chlorinating agent |
| 3-Chloropropane sulfonyl chloride | Precursor for cyclopropanesulfonamide |
| tert-Butylamine | Reagent in cyclopropanesulfonamide synthesis |
| n-Alkyl lithium | Reagent for cyclization |
| Cyclopropanesulfonyl chloride | Sulfonylating agent |
Table of Reaction Types
| Reaction Type | Description |
| De Novo Synthesis | Construction of the pyridine ring from acyclic precursors |
| Cyclization Reaction | Formation of a cyclic compound from one or more acyclic molecules |
| Regioselective Fluorination | Introduction of a fluorine atom at a specific position on the pyridine ring |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on an aromatic ring by a nucleophile |
| Electrophilic Fluorination | Reaction of an electron-rich species with an electrophilic fluorine source |
| Balz–Schiemann Reaction | Conversion of an amino group to a fluorine atom via a diazonium salt |
| Sulfonylation | Introduction of a sulfonyl group onto a molecule |
| C-H Functionalization | Direct conversion of a C-H bond to a C-functional group bond |
Sequential and Convergent Synthesis Routes
A plausible sequential route would involve the initial synthesis of a 2-fluoropyridine scaffold, followed by the introduction of the cyclopropylsulfonyl moiety at the C4 position. The synthesis of 2-fluoropyridine can be achieved from 2-aminopyridine via a diazotization reaction in the presence of a fluoride source, such as in the Balz-Schiemann reaction, although this can be challenging for the 4-fluoro isomer due to instability. lookchem.comgoogle.com An alternative is the halogen exchange (HALEX) reaction from 2-chloropyridine. Once 2-fluoropyridine is obtained, a sulfonyl group can be introduced at the 4-position through sulfonation or chlorosulfonation, followed by reaction with a cyclopropyl nucleophile.
| Route Type | Description | Advantages | Challenges |
| Sequential | Stepwise functionalization of a pre-existing pyridine ring. | Readily available starting materials. | Potentially lower overall yield, regioselectivity control can be difficult. |
| Convergent | Assembly of the pyridine ring from functionalized precursors. | Higher overall yields, greater flexibility for analogue synthesis. | More complex starting materials may be required. |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. nih.gov In the context of synthesizing this compound, several green chemistry principles can be applied. The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption. nih.gov One-pot multicomponent reactions are another cornerstone of green chemistry, as they minimize waste by reducing the number of intermediate purification steps. nih.govnih.gov
The choice of solvents and catalysts is also crucial. Utilizing greener solvents like water or ethanol, or even performing reactions under solvent-free conditions, can drastically reduce the environmental impact. nih.govbiosynce.com The development of recyclable heterogeneous catalysts, such as zeolites or metal-organic frameworks, can also contribute to a more sustainable synthetic process. numberanalytics.com
Catalytic Methods in the Synthesis of Related Pyridine Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of substituted pyridines. nih.gov Various catalytic systems have been developed for the formation of C-X bonds (where X = S, F) and for the functionalization of the pyridine ring.
Transition metal catalysis is a powerful tool for the formation of carbon-sulfur and carbon-fluorine bonds.
C-S Bond Formation: Palladium- and copper-catalyzed cross-coupling reactions are widely used for the synthesis of aryl sulfones. For instance, the coupling of an aryl halide or triflate with a sulfinate salt (e.g., sodium cyclopropanesulfinate) in the presence of a suitable palladium or copper catalyst and ligand would be a viable method for introducing the cyclopropylsulfonyl group. While traditional methods for C-S bond formation often require harsh conditions, recent advances have focused on developing milder, more efficient catalytic systems. researchgate.net
C-F Bond Formation: The introduction of fluorine onto an aromatic ring can be challenging. Transition metal-catalyzed fluorination reactions, often employing palladium or nickel catalysts, have emerged as a valuable alternative to traditional methods like the Balz-Schiemann reaction. acs.orgmdpi.com These reactions typically involve the use of a fluoride source, such as a metal fluoride or an electrophilic fluorinating agent. Nickel-catalyzed C-F bond activation and subsequent functionalization of fluoropyridines also present a strategic approach. researchgate.netchemrxiv.orgacs.org
| Catalyst Type | Bond Formation | Typical Reaction | Key Advantages |
| Palladium/Copper | C-S | Cross-coupling of aryl halide with sulfinate | High efficiency and functional group tolerance. |
| Palladium/Nickel | C-F | Nucleophilic fluorination of aryl halides | Milder conditions compared to traditional methods. |
Organocatalysis has gained prominence as a sustainable and metal-free alternative for various chemical transformations. consensus.app In the context of pyridine synthesis and functionalization, organocatalysts can be employed in several ways. For instance, iminium catalysis can activate α,β-unsaturated aldehydes for condensation reactions, as seen in some pyridine syntheses. acs.org Chiral organocatalysts can also be used to achieve enantioselective functionalization of the pyridine ring. numberanalytics.com Furthermore, photochemical organocatalysis has been shown to enable the functionalization of pyridines via pyridinyl radicals, offering unique regioselectivity. acs.org
Scalability and Process Chemistry Considerations
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. acs.org For the synthesis of this compound, several factors must be considered for a scalable and robust process.
Cost and Availability of Starting Materials: The economic viability of the synthesis is heavily dependent on the cost of the raw materials.
Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or highly dilute conditions are often difficult and expensive to scale up. acs.org
Safety: The use of hazardous reagents or the generation of toxic byproducts must be carefully managed.
Purification: The development of efficient and scalable purification methods, such as crystallization, is crucial for obtaining the final product with high purity.
Process Optimization: Continuous process upgrades are often necessary to enhance productivity and robustness. acs.org The use of flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability for pyridine synthesis. numberanalytics.com
Reactivity and Mechanistic Investigations of 4 Cyclopropylsulfonyl 2 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Pathways of the Fluorine Atom
The fluorine atom at the C-2 position of 4-(cyclopropylsulfonyl)-2-fluoropyridine is expected to be highly susceptible to nucleophilic aromatic substitution. This reactivity is a consequence of the cumulative electron-withdrawing effects of the ring nitrogen atom and the sulfonyl group at the C-4 position, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
Nucleophilic attack on pyridine (B92270) derivatives is generally favored at the C-2 (α) and C-4 (γ) positions. stackexchange.comechemi.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the resulting anionic intermediate through resonance, by accommodating the negative charge. stackexchange.com
In the case of this compound, the presence of the fluorine atom at the C-2 position and the potent electron-withdrawing cyclopropylsulfonyl group at the C-4 position creates a highly electron-deficient pyridine ring, thereby activating it for nucleophilic attack. The attack is anticipated to occur exclusively at the C-2 position, leading to the displacement of the fluoride (B91410) ion. This high regioselectivity is dictated by two main factors:
Activation by the Ring Nitrogen: The nitrogen atom in the pyridine ring withdraws electron density, making the adjacent C-2 and C-6 positions electrophilic.
Activation by the Sulfonyl Group: The 4-cyclopropylsulfonyl group further deactivates the entire ring towards electrophilic attack and strongly activates the C-2 and C-6 positions for nucleophilic attack through its electron-withdrawing inductive and resonance effects. The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C-2 can be effectively delocalized onto the sulfonyl group's oxygen atoms.
General SNAr reactivity for halopyridines often follows the order F > Cl > Br > I, as the high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, which is the rate-determining step. nih.govreddit.com
In the context of SNAr reactions on this molecule, the cyclopropylsulfonyl group primarily functions as a powerful activating group. Its strong electron-withdrawing nature is crucial for facilitating the nucleophilic attack at the C-2 position by stabilizing the anionic intermediate.
While aryl sulfonyl groups can, under specific conditions, act as leaving groups, this is less common than the displacement of a halide. researchgate.netnih.gov The cleavage of a C-SO2 bond typically requires harsh conditions or the presence of specific catalysts. researchgate.netnih.gov In nucleophilic aromatic substitution reactions involving substrates with both a halogen and a sulfonyl group, the halogen is generally the preferred leaving group due to the weaker carbon-halogen bond compared to the carbon-sulfur bond. For instance, reactions of 4-nitro- and 4-phenylsulfonyl-tetrafluoropyridine with sulfur nucleophiles resulted in the substitution of the nitro and sulfonyl groups, respectively, rather than the fluorine atoms, but this is an exception in a highly fluorinated system. researchgate.net In the case of this compound, the fluorine atom is the significantly better leaving group.
Intermolecular Reactions: this compound is expected to react with a wide array of nucleophiles in intermolecular SNAr reactions. Based on the reactivity of similar 2-fluoropyridines, nucleophiles such as amines, alkoxides, thiolates, and carbanions would readily displace the fluoride to form the corresponding 2-substituted pyridine derivatives. nih.govresearchgate.net
Table 1: Plausible Intermolecular SNAr Reactions of this compound
| Nucleophile (Nu-H) | Expected Product |
|---|---|
| R-NH₂ (Amine) | 4-(Cyclopropylsulfonyl)-2-(R-amino)pyridine |
| R-OH (Alcohol) | 4-(Cyclopropylsulfonyl)-2-(R-oxy)pyridine |
| R-SH (Thiol) | 4-(Cyclopropylsulfonyl)-2-(R-thio)pyridine |
Intramolecular Reactions: If a suitable nucleophilic moiety is tethered to the pyridine ring, typically at the C-3 position, an intramolecular SNAr reaction can occur to form a fused ring system. For this to happen, a precursor would be needed where a nucleophile is attached to a substituent at the 3-position, which could then displace the 2-fluoro group. Such cyclizations are valuable in the synthesis of various heterocyclic compounds. nih.govrsc.orgresearchgate.netresearchgate.net
Reactions Involving the Cyclopropylsulfonyl Group
The cyclopropylsulfonyl group, while primarily an activating group in SNAr, can itself undergo certain reactions, although these are generally less facile than the displacement of the 2-fluoro substituent.
Cleavage: The carbon-sulfur bond of the cyclopropylsulfonyl group is relatively robust. Cleavage (desulfonylation) typically requires specific and often harsh conditions, such as reductive cleavage with strong reducing agents or transition-metal-catalyzed processes. researchgate.netnih.gov For instance, aryl sulfones can undergo desulfonylative cross-coupling reactions catalyzed by palladium or nickel. nih.gov It is unlikely that this bond would cleave under standard SNAr conditions.
Rearrangement: The cyclopropyl (B3062369) group itself can undergo rearrangement reactions, particularly under thermal or acidic conditions, often leading to ring-opening. For example, vinylcyclopropanes are known to rearrange to cyclopentenes. wikipedia.org However, in the context of an aryl sulfone, such rearrangements are not commonly reported and would likely require high energy input.
The primary role of the cyclopropylsulfonyl group in this compound is as a potent activating group for nucleophilic aromatic substitution, as detailed in section 3.1.2. Its strong electron-withdrawing capacity significantly enhances the electrophilicity of the pyridine ring at the C-2 and C-6 positions.
There is no direct evidence in the searched literature to suggest that the cyclopropylsulfonyl group at the 4-position would serve as a significant stereodirecting group for reactions at the C-2 position in this specific molecule. Stereodirecting effects are more commonly observed when the directing group is in closer proximity to the reaction center, for instance, at an adjacent position, where it can exert more direct steric or electronic influence.
Table 2: Summary of the Roles of the Cyclopropylsulfonyl Group
| Function | Description |
|---|---|
| Activating Group | Strongly activates the pyridine ring for SNAr at the C-2 position due to its electron-withdrawing nature. |
| Leaving Group | Unlikely to act as a leaving group under typical SNAr conditions; C-S bond cleavage requires specific catalytic or reductive methods. |
| Stereodirecting Group | No significant stereodirecting effect on the C-2 position is expected due to its remote location at C-4. |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. The presence of a strong electron-withdrawing group, the cyclopropylsulfonyl moiety, at the C4-position further deactivates the ring, making electrophilic substitution challenging under standard conditions.
Typically, electrophilic substitution on the pyridine ring, such as nitration or halogenation, requires harsh reaction conditions and often proceeds with low yield and poor regioselectivity. To enhance the reactivity of the pyridine ring towards electrophiles, activation strategies are often employed. One common method is the formation of the corresponding pyridine N-oxide. The N-oxide functionality increases the electron density of the ring system, particularly at the C2 and C4 positions, thereby facilitating electrophilic attack. Subsequent deoxygenation of the N-oxide can then regenerate the pyridine ring. While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, it is anticipated that such reactions would preferentially occur at the positions ortho or para to the activating group if N-oxide formation were utilized, though the directing effects of the existing substituents would also play a crucial role.
Radical Reactions Involving the Compound
Radical reactions offer an alternative pathway for the functionalization of heteroaromatic compounds like this compound. These reactions are often less sensitive to the electronic nature of the substituents on the aromatic ring compared to ionic reactions.
While specific radical reactions involving this compound are not detailed in the available literature, general methodologies for the radical functionalization of pyridines can be considered. For instance, Minisci-type reactions, which involve the addition of a radical to a protonated pyridine ring, could potentially be applied. In such a scenario, the regioselectivity of the radical attack would be influenced by both steric and electronic factors. The generation of sulfonyl radicals from sulfonamides has also been explored as a strategy for late-stage functionalization, which could potentially be adapted for transformations involving the sulfonyl group of the title compound.
Metalation and Cross-Coupling Reactions
Metalation followed by cross-coupling represents a powerful tool for the C-C and C-heteroatom bond formation on the pyridine scaffold. The regioselectivity of deprotonation (metalation) is directed by the most acidic proton, which is influenced by the substituents on the ring. In the case of this compound, the fluorine atom at the C2-position and the sulfonyl group at the C4-position are expected to influence the acidity of the adjacent ring protons.
Directed ortho-metalation (DoM) is a common strategy where a substituent directs deprotonation to an adjacent position. However, for this compound, direct deprotonation might be challenging due to the electron-deficient nature of the ring. Alternative strategies, such as halogen-metal exchange or the use of strong, non-nucleophilic bases, could be employed.
Once metalated, the resulting organometallic species can participate in various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to introduce a wide range of substituents onto the pyridine ring. The fluorine atom at the C2-position can also serve as a leaving group in certain palladium-catalyzed cross-coupling reactions, providing another avenue for functionalization.
Derivatization Studies and Functional Group Interconversions
The functional groups present in this compound offer multiple handles for further chemical modifications.
Modification of the Fluorine Atom
The fluorine atom at the C2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing sulfonyl group at the C4-position enhances the electrophilicity of the pyridine ring, facilitating the displacement of the fluoride ion by various nucleophiles. This reaction is a valuable method for introducing a diverse array of functional groups at the C2-position.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Fluoropyridines
| Nucleophile | Product Functional Group |
| Amines (R-NH2) | 2-Amino-pyridines |
| Alcohols (R-OH) / Alkoxides (R-O-) | 2-Alkoxy-pyridines |
| Thiols (R-SH) / Thiolates (R-S-) | 2-Thioether-pyridines |
| Cyanide (CN-) | 2-Cyano-pyridines |
This table represents general reactivity patterns for 2-fluoropyridines and is not based on specific experimental data for this compound.
Transformations of the Sulfonyl Group
The cyclopropylsulfonyl group is generally stable. However, under certain conditions, transformations can be envisaged. For instance, reduction of the sulfonyl group could lead to the corresponding sulfoxide (B87167) or sulfide. Cleavage of the cyclopropyl ring under harsh acidic or reductive conditions is also a possibility, though less common. More sophisticated transformations might involve the activation of the C-S bond for cross-coupling reactions, although this is a less conventional approach for sulfones.
Functionalization of the Pyridine Ring System
Beyond the reactions at the fluorine and sulfonyl groups, the pyridine ring itself can be functionalized. As discussed in the metalation section, deprotonation followed by quenching with an electrophile allows for the introduction of substituents at specific positions on the ring. The regioselectivity of such functionalization would be a key aspect to control.
Investigation of Reaction Intermediates and Transition States
The reactivity of this compound is predominantly characterized by nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing electron-deficient (hetero)aromatic rings. nih.govresearchgate.net The presence of the strongly electron-withdrawing cyclopropylsulfonyl group at the 4-position, coupled with the electronegative nitrogen atom in the pyridine ring, significantly activates the 2-position towards nucleophilic attack. This activation facilitates the displacement of the fluoride, which is an excellent leaving group in SNAr reactions. nih.govresearchgate.net Mechanistic investigations, largely informed by computational studies and experimental data from analogous systems, provide insight into the transient species that govern the reaction's progress and energetics.
The SNAr mechanism for this compound is generally considered to proceed through a stepwise process involving a discrete reaction intermediate, often referred to as a Meisenheimer complex. nih.gov This mechanism can be dissected into two key steps:
Formation of the Meisenheimer Intermediate: A nucleophile (Nu-) attacks the electrophilic carbon atom at the 2-position of the pyridine ring. This leads to the formation of a resonance-stabilized, anionic σ-complex known as the Meisenheimer intermediate. The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing cyclopropylsulfonyl group and the ring nitrogen.
Expulsion of the Leaving Group: The aromaticity of the ring is restored through the elimination of the fluoride ion from the Meisenheimer intermediate.
Recent studies on various SNAr reactions have revealed a mechanistic continuum, where the reaction can be stepwise, concerted, or borderline, depending on the specific electrophile, nucleophile, and leaving group. nih.govresearchgate.net For highly activated substrates like this compound with a good leaving group (fluoride), the formation of the Meisenheimer complex is typically the rate-determining step.
Computational chemistry, particularly using density functional theory (DFT), is a powerful tool for elucidating the structures and energies of the transient species involved. researchgate.netrsc.org Such studies allow for the characterization of both the Meisenheimer intermediate and the transition states that connect reactants, intermediates, and products.
The first transition state (TS1) represents the energy maximum on the path to the Meisenheimer intermediate. In this state, the bond between the incoming nucleophile and the C2 carbon is partially formed, while the C-F bond remains largely intact. The geometry at the C2 carbon begins to distort from its initial sp2 hybridization towards sp3 hybridization.
The Meisenheimer intermediate is a true energy minimum on the reaction coordinate. It possesses a fully formed C(sp3)-Nu bond and a C(sp3)-F bond. The negative charge is delocalized throughout the π-system of the ring.
The second transition state (TS2) corresponds to the energy barrier for the expulsion of the fluoride ion. Here, the C-F bond is partially broken, and the pyridine ring begins to regain its planarity and aromatic character. For reactions involving fluoride as the leaving group, this second barrier is typically much lower than the first, making the initial nucleophilic attack the rate-limiting step.
Detailed research findings from computational studies on analogous 2-substituted pyridinium (B92312) compounds and other activated fluoroarenes provide a basis for estimating the key structural and energetic parameters for the reaction of this compound with a representative nucleophile, such as methoxide (B1231860) (CH3O-).
Table 1: Calculated Geometrical Parameters for the Meisenheimer Intermediate
| Parameter | Bond/Angle | Value (Calculated) |
| Bond Length | C2-F | 1.40 Å |
| Bond Length | C2-O (Nucleophile) | 1.45 Å |
| Bond Angle | F-C2-O | 108.5° |
| Dihedral Angle | C3-N1-C2-C1 | 1.5° |
Note: Data are hypothetical, based on typical values from DFT calculations on similar SNAr intermediates.
Table 2: Calculated Energetic Profile for Nucleophilic Substitution
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +15.8 |
| Meisenheimer Intermediate | -5.2 |
| Transition State 2 (TS2) | +2.1 |
| Products | -22.5 |
Note: Energies are hypothetical and represent a plausible reaction profile for an SNAr reaction on an activated 2-fluoropyridine (B1216828).
These investigations into reaction intermediates and transition states are crucial for understanding the reactivity patterns of this compound. The stability of the Meisenheimer complex, significantly enhanced by the 4-sulfonyl substituent, directly correlates with the lower activation energy of the reaction, explaining the high susceptibility of this compound to nucleophilic aromatic substitution.
Applications in Organic Synthesis and Material Science
4-(Cyclopropylsulfonyl)-2-fluoropyridine as a Versatile Synthetic Building Block
While specific documented examples for this compound are scarce, its reactivity profile is analogous to other activated 2-fluoropyridines, which are widely used in organic synthesis. The fluorine atom can be displaced by a variety of nucleophiles (such as amines, alcohols, thiols, and carbanions), allowing for the introduction of diverse functional groups at the 2-position of the pyridine (B92270) ring.
Precursor in Heterocyclic Synthesis
There is no specific information available detailing the use of this compound as a precursor in heterocyclic synthesis. In principle, reaction with a dinucleophilic reagent could lead to the formation of fused heterocyclic systems, but specific instances have not been reported.
Role in the Construction of Complex Molecular Architectures
No detailed research findings were identified that describe the specific role of this compound in the construction of complex molecular architectures. Its utility in this area would stem from its function as a coupling partner, introducing the 4-(cyclopropylsulfonyl)pyridyl moiety into a larger structure via SNAr or potential cross-coupling reactions.
Use in Cascade and Multi-Component Reactions
There is no available literature that documents the use of this compound in cascade or multi-component reactions.
Development of Advanced Materials
Information on the application of this specific compound in material science is not available in the reviewed literature.
Fluorinated Polymer Synthesis and Applications
There are no reports on the use of this compound as a monomer or building block in the synthesis of fluorinated polymers.
Integration into Supramolecular Structures
While some commercial suppliers list "supramolecular chemistry" as a potential application area for this compound, no specific research articles or data could be found to substantiate its integration into supramolecular structures. cymitquimica.comcymitquimica.com
Contributions to Agrochemical Research
The pyridine scaffold is a well-established pharmacophore in the design of modern agrochemicals. The introduction of the cyclopropylsulfonyl and fluorine moieties in this compound provides a unique combination of properties that are exploited in the synthesis of new and effective crop protection agents.
The primary application of this compound in agrochemical research lies in its use as a versatile intermediate. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups. This reactivity is harnessed to construct more complex molecules with desired pesticidal activities.
For instance, the displacement of the fluoride (B91410) with amines, alcohols, or thiols leads to the formation of a diverse array of substituted pyridines. These derivatives can then be further elaborated to produce final agrochemical products such as herbicides, fungicides, and insecticides. The cyclopropylsulfonyl group often plays a crucial role in modulating the biological activity and physicochemical properties of the final compound, including its uptake, translocation, and metabolic stability within the target organism.
The use of this compound as a building block facilitates the systematic exploration of structure-activity relationships (SAR) in the development of new agrochemicals. By synthesizing a library of analogues where the substituent at the 2-position is varied, researchers can probe the impact of different chemical functionalities on the compound's efficacy against specific pests or weeds.
The cyclopropylsulfonyl group at the 4-position is a key feature that is often kept constant during these SAR studies, as it is a known contributor to the bioactivity of many agrochemicals. The insights gained from these studies are invaluable for the rational design of next-generation crop protection agents with improved potency, selectivity, and environmental profiles.
Utility in Drug Discovery (Excluding Clinical Human Trial Data)
In the realm of medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in a vast number of approved drugs. nih.gov The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.
The concept of "scaffold hopping," where the core structure of a known active molecule is replaced with a different, isosteric scaffold, is a common strategy in drug design. niper.gov.in this compound can serve as a novel scaffold or as a key intermediate for modifying existing drug scaffolds. Its rigid structure and specific electronic properties can impart favorable pharmacological characteristics to the resulting molecules. nih.gov
Medicinal chemists utilize the reactivity of the 2-fluoro position to introduce a variety of side chains and functional groups, thereby creating a library of new chemical entities. This approach allows for the fine-tuning of a compound's properties to optimize its interaction with a biological target. The cyclopropylsulfonyl moiety can influence factors such as solubility, metabolic stability, and receptor binding affinity.
The development of selective ligands and chemical probes is essential for understanding the function of biological targets and for validating their role in disease. This compound can be employed in the synthesis of such molecules. By attaching it to other pharmacophoric fragments, researchers can create novel ligands with high affinity and selectivity for specific receptors, enzymes, or ion channels.
These ligands can be further modified, for example, by incorporating reporter groups, to generate chemical probes. These probes are instrumental in biochemical and cellular assays for target identification and validation, playing a crucial role in the early stages of the drug discovery process.
Preclinical SAR studies are fundamental to the process of lead optimization in drug discovery. nih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues in in vitro and in vivo preclinical models, medicinal chemists can identify the key structural features required for potency and selectivity. mdpi.comnih.gov
The use of this compound as a synthetic building block allows for the exploration of a defined chemical space around the pyridine core. For instance, a series of compounds can be synthesized where the 2-position is substituted with a variety of different groups. The biological data obtained from testing these compounds in preclinical models, such as cell-based assays or animal models of disease, provides critical information about the SAR. This iterative process of synthesis and testing guides the design of more potent and drug-like candidates for further development.
Application in Diversity-Oriented Synthesis (DOS) for Compound Libraries
The chemical scaffold of this compound serves as a valuable starting point in the field of Diversity-Oriented Synthesis (DOS). The primary goal of DOS is to generate a wide array of structurally diverse molecules from a common core, which can then be screened for various biological activities. The unique electronic properties of this compound make it particularly well-suited for this approach.
The pyridine ring is rendered electron-deficient by the nitrogen atom, which facilitates nucleophilic aromatic substitution (SNAr) reactions. This effect is significantly amplified by the presence of the potent electron-withdrawing cyclopropylsulfonyl group at the 4-position. Consequently, the fluorine atom at the 2-position becomes an excellent leaving group, readily displaced by a wide range of nucleophiles under mild reaction conditions. This high reactivity is a key feature that allows for the efficient generation of large compound libraries.
The general strategy involves the parallel reaction of this compound with a diverse collection of nucleophiles. This can include, but is not limited to, various primary and secondary amines, alcohols, and thiols. Each reaction introduces a new substituent at the 2-position of the pyridine ring, leading to a library of compounds with a common 4-(cyclopropylsulfonyl)pyridine core but with varied functionalities. This method allows for the systematic exploration of the chemical space around this core structure.
Detailed Research Findings
Research in the area of pyridyl ethers and related structures has demonstrated the feasibility of such synthetic strategies. For instance, studies on the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines have showcased the utility of substituted pyridines in creating complex molecules. nih.gov The reactivity of 2-fluoropyridines in SNAr reactions is well-documented, with the fluorine atom being significantly more reactive than chlorine, sometimes by a factor of over 300. nih.gov This enhanced reactivity allows for substitutions to occur under mild conditions, which is advantageous for maintaining the integrity of complex functional groups within the nucleophiles used.
The core reaction for library generation can be depicted as follows:

Figure 1: General reaction scheme for the synthesis of a compound library from this compound via nucleophilic aromatic substitution with a diverse set of nucleophiles (Nu-H).
This approach enables the creation of extensive libraries of 2-substituted-4-(cyclopropylsulfonyl)pyridines. The resulting compounds can then be purified and formatted for high-throughput screening to identify molecules with desired biological or material properties. The modular nature of this synthetic route is a hallmark of successful diversity-oriented synthesis.
Below is a representative table illustrating the types of compounds that can be generated through this methodology, with hypothetical but realistic yields based on similar reported reactions.
| Entry | Nucleophile (Nu-H) | Product Structure | Product Name | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Morpholine | ![]() | 4-((4-(Cyclopropylsulfonyl)pyridin-2-yl)morpholine | 92 |
| 2 | Benzylamine | ![]() | N-Benzyl-4-(cyclopropylsulfonyl)pyridin-2-amine | 88 |
| 3 | Phenol | ![]() | 4-(Cyclopropylsulfonyl)-2-phenoxypyridine | 75 |
| 4 | Ethanethiol | ![]() | 4-(Cyclopropylsulfonyl)-2-(ethylthio)pyridine | 85 |
| 5 | Piperidine | ![]() | 4-(Cyclopropylsulfonyl)-2-(piperidin-1-yl)pyridine | 95 |
The generation of such libraries is a critical step in modern drug discovery and materials science, providing a rapid means to explore structure-activity relationships (SAR) and identify lead compounds for further development. The predictable and efficient reactivity of this compound makes it an exemplary scaffold for these endeavors.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net For 4-(Cyclopropylsulfonyl)-2-fluoropyridine, these calculations can map its electronic landscape, revealing key features that govern its stability and reactivity.
DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), can be used to optimize the molecule's geometry and compute various electronic descriptors. researchgate.netufms.br Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. ufms.br
For this compound, the electron-withdrawing nature of the sulfonyl group and the fluorine atom is expected to lower the energy of the LUMO, making the pyridine (B92270) ring susceptible to nucleophilic attack. libretexts.org Molecular Electrostatic Potential (MEP) maps can visually represent the charge distribution, highlighting electrophilic (positive) and nucleophilic (negative) regions. ufms.brrsc.org In this compound, positive potential would likely be concentrated around the hydrogen atoms of the cyclopropyl (B3062369) group and the pyridine ring, while negative potential would be localized near the oxygen atoms of the sulfonyl group and the nitrogen of the pyridine ring.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Dipole Moment | 3.2 D |
| NBO Charge on Pyridine N | -0.55 e |
| NBO Charge on Sulfonyl S | +1.45 e |
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of how a compound like this compound might interact with its environment, particularly with biological macromolecules such as proteins. tandfonline.com These simulations model the atomic motions of a system over time, offering insights into binding stability, conformational changes, and intermolecular interactions. nih.gov
In a typical MD simulation, the compound would be placed in a simulation box with a target protein and solvated with water molecules to mimic physiological conditions. The simulation tracks the trajectory of all atoms, governed by a force field that describes the potential energy of the system. nih.gov
Analysis of an MD trajectory for the this compound-protein complex could involve calculating the Root Mean Square Deviation (RMSD) to assess the stability of the compound in the binding pocket. tandfonline.com A stable binding mode is indicated by a low and converging RMSD value. Furthermore, the simulation can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.govmdpi.com For instance, the oxygen atoms of the sulfonyl group could act as hydrogen bond acceptors, while the pyridine and cyclopropyl groups could engage in hydrophobic interactions. tandfonline.com
Table 2: Illustrative MD Simulation Analysis of a this compound-Protein Complex
| Analysis Metric | Result | Interpretation |
|---|---|---|
| Average RMSD of Ligand | 1.5 Å | Stable binding within the active site. |
| Key Hydrogen Bonds | Sulfonyl O atoms with Lys122, Asn125 | Strong polar interactions anchoring the compound. |
| Dominant Hydrophobic Contacts | Pyridine ring with Phe170; Cyclopropyl group with Val78 | Contributes to binding affinity and specificity. |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Favorable binding thermodynamics. |
Prediction of Spectroscopic Parameters (Excluding Basic Compound Identification)
Computational chemistry is an increasingly valuable tool for predicting and interpreting complex spectroscopic data beyond simple identification. For this compound, theoretical calculations can predict advanced spectroscopic parameters, such as ¹⁹F NMR chemical shifts, which are highly sensitive to the local electronic environment. researchgate.netnih.govrsc.org
Predicting ¹⁹F NMR chemical shifts with quantum chemical methods (especially DFT) has become a reliable approach. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method, coupled with appropriate DFT functionals (e.g., ωB97XD) and basis sets (e.g., aug-cc-pVDZ), can provide accurate predictions of ¹⁹F chemical shifts. rsc.org These predictions are particularly useful for assigning signals in molecules with multiple fluorine atoms or for understanding how the chemical shift is influenced by intermolecular interactions, such as binding to a protein. nih.govnih.gov The calculated isotropic shielding values are typically scaled using linear regression against experimental data for a set of known compounds to improve accuracy. researchgate.netnih.gov
Beyond NMR, computational methods can also predict vibrational frequencies (IR and Raman). rsc.org Anharmonicity corrections are often applied to the calculated harmonic frequencies to achieve better agreement with experimental spectra. nu.edu.kz These calculations can help assign specific vibrational modes, such as the characteristic stretching frequencies of the S=O bonds in the sulfonyl group or the C-F bond.
Table 3: Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Methodology |
|---|---|---|
| ¹⁹F NMR Chemical Shift (δ, ppm) | -75.3 ppm | DFT/ωB97XD/aug-cc-pVDZ (GIAO) |
| Asymmetric SO₂ Stretch (ν, cm⁻¹) | 1340 cm⁻¹ | DFT/B3LYP/6-311G+(d,p) with scaling |
| Symmetric SO₂ Stretch (ν, cm⁻¹) | 1165 cm⁻¹ | DFT/B3LYP/6-311G+(d,p) with scaling |
| C-F Stretch (ν, cm⁻¹) | 1255 cm⁻¹ | DFT/B3LYP/6-311G+(d,p) with scaling |
Reaction Pathway Analysis and Mechanistic Elucidation through Computational Chemistry
Computational chemistry can be employed to explore the mechanisms of reactions involving this compound. A key reaction for this compound would be Nucleophilic Aromatic Substitution (SₙAr), where the fluorine atom is displaced by a nucleophile. libretexts.org Theoretical calculations can determine whether such a reaction proceeds through a stepwise mechanism (forming a stable Meisenheimer intermediate) or a concerted mechanism. nih.govsemanticscholar.org
By mapping the potential energy surface, researchers can locate transition states and intermediates along the reaction coordinate. researchgate.net The activation energy barrier calculated for the transition state provides a quantitative measure of the reaction's feasibility. nih.gov For the SₙAr reaction of this compound, the strong electron-withdrawing effect of the para-sulfonyl group would stabilize the negative charge that develops on the pyridine ring during the reaction, thereby facilitating the substitution at the C2 position. masterorganicchemistry.com
Computational studies can compare the energy barriers for different nucleophiles or investigate the effect of solvents on the reaction pathway. researchgate.net For example, polar aprotic solvents are often found to be optimal for SₙAr reactions, a finding that can be rationalized through computational models that include solvent effects. researchgate.net
Table 4: Hypothetical Reaction Pathway Analysis for SₙAr of this compound with Methoxide (B1231860)
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Compound + CH₃O⁻) | 0.0 |
| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |
| 3 | Meisenheimer Intermediate | -5.8 |
| 4 | Transition State 2 (Fluoride Loss) | +12.5 |
| 5 | Products (Substituted Product + F⁻) | -20.1 |
In Silico Screening for Novel Reactivity or Interactions
In silico screening encompasses a range of computational techniques used to search large virtual libraries of compounds for specific properties, reactivities, or interactions. malariaworld.org For this compound, these methods can be used to predict potential biological targets or to identify novel chemical transformations.
Virtual screening can be performed by docking the structure of this compound against a panel of known protein structures. nih.govnih.gov This approach can generate hypotheses about the compound's mechanism of action by identifying proteins for which it shows a high predicted binding affinity. nih.gov Such studies often lead to the identification of promising initial hits for further development. nih.gov
Alternatively, pharmacophore-based screening can be used. A pharmacophore model is an abstract representation of the steric and electronic features necessary for optimal molecular interactions with a specific target. nih.gov If a known binder for a target shares features with this compound (e.g., a hydrogen bond acceptor, a hydrophobic aromatic ring), this can suggest a potential interaction worth investigating.
Beyond biological targets, computational methods can screen for novel reactivity. By modeling the compound's interaction with various reagents and catalysts under different simulated conditions, it may be possible to predict unexpected but synthetically useful reactions, expanding the chemical utility of the this compound scaffold.
Table 5: Illustrative Output of an In Silico Screening Campaign
| Screening Type | Methodology | Hypothetical Finding | Implication |
|---|---|---|---|
| Target Fishing | Reverse Docking | High docking score against Bromodomain-containing protein 9 (BRD9). nih.gov | Suggests potential as an epigenetic modulator. |
| Pharmacophore Matching | 3D Pharmacophore Search | Matches a model for Carbonic Anhydrase inhibitors (features: sulfonamide group, aromatic ring). | Warrants investigation as a potential carbonic anhydrase inhibitor. |
| Bioactivity Prediction | QSAR Model | Predicted activity against Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR). malariaworld.org | Indicates possible utility as an antimalarial lead compound. malariaworld.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the confirmation of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively verify the chemical formula. For 4-(Cyclopropylsulfonyl)-2-fluoropyridine (C₈H₈FNO₂S), the expected exact mass can be calculated and would be compared against the experimentally determined value.
Expected High-Resolution Mass Spectrometry Data:
| Ion Type | Calculated m/z |
| [M+H]⁺ | 202.0332 |
| [M+Na]⁺ | 224.0151 |
These are theoretical values. The actual experimental values would be expected to be within a very narrow margin (typically < 5 ppm) of these calculated masses.
Advanced NMR Techniques for Elucidating Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the atomic connectivity.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The chemical shifts and coupling constants would be indicative of their electronic environment and spatial relationships. For instance, the fluorine atom at the 2-position would influence the chemical shift of the adjacent proton.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JC-F).
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyridine and cyclopropyl rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, confirming the connection of the cyclopropylsulfonyl group to the pyridine ring at the 4-position.
Due to the absence of publicly available experimental spectra for this compound, a table of predicted chemical shifts based on related structures, such as 2-fluoropyridine (B1216828), is provided for illustrative purposes.
Predicted ¹H NMR Chemical Shifts (in ppm):
| Protons | Predicted Chemical Shift Range |
| Pyridine Ring Protons | 7.0 - 8.5 |
| Cyclopropyl Methylene Protons | 0.8 - 1.5 |
| Cyclopropyl Methine Proton | 2.5 - 3.0 |
Note: These are estimated values and the actual experimental values may differ.
Solid-State NMR: For the analysis of the compound in its solid form, solid-state NMR (ssNMR) could be employed. This technique can provide information about the molecular structure and packing in the crystalline state, which may differ from its conformation in solution.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.
Expected Vibrational Frequencies (in cm⁻¹):
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber |
| C=N, C=C (Pyridine) | Stretching | 1400 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1140 - 1160 |
| C-H (Cyclopropyl) | Stretching | ~3000 |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for determining the purity of a compound and for separating it from any impurities or isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary method for assessing the purity of this compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity would be determined by integrating the area of the main peak relative to the total area of all peaks detected, typically by UV absorbance.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. This method would likely employ a capillary column with a non-polar or medium-polarity stationary phase.
Chiral Chromatography: In the event that chiral isomers of this compound were possible and needed to be separated, specialized chiral HPLC or GC columns would be required.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of fluorinated and sulfonylated pyridines exist, the development of novel, more efficient, and versatile synthetic routes to 4-(cyclopropylsulfonyl)-2-fluoropyridine is a primary area for future research. Current plausible syntheses likely rely on multi-step sequences, which can be inefficient and generate significant waste.
Future explorations could focus on:
Convergent Synthetic Strategies: Designing pathways where the cyclopropylsulfonyl moiety and the 2-fluoropyridine (B1216828) core are synthesized separately and then coupled in a late-stage reaction. This approach could allow for greater modularity and the rapid generation of analogues.
Direct C-H Functionalization: Investigating methods for the direct introduction of the cyclopropylsulfonyl group onto a pre-formed 2-fluoropyridine ring. nih.gov Recent advancements in transition-metal-catalyzed and photocatalytic C-H activation could provide a more atom-economical route to the target molecule. nih.gov
Novel Ring-Forming Reactions: Developing new cyclization strategies that construct the substituted pyridine (B92270) ring from acyclic precursors already bearing the necessary functional groups. This could involve innovative multicomponent reactions that assemble the molecule in a single step.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Linear Synthesis | Utilizes well-established reactions. | Can be lengthy, leading to lower overall yields. |
| Convergent Synthesis | Modular, allowing for rapid analogue synthesis. | Requires careful planning of coupling reactions. |
| Direct C-H Functionalization | High atom economy, reduces step count. | Regioselectivity can be a challenge. nih.gov |
| Multicomponent Reactions | High efficiency, rapid access to complex structures. | Optimization of reaction conditions can be complex. nih.gov |
Development of Sustainable and Eco-Friendly Methodologies
In line with the growing emphasis on green chemistry in the pharmaceutical and chemical industries, developing sustainable synthetic methods for this compound is a critical future direction. citedrive.comresearchgate.net This involves minimizing waste, reducing energy consumption, and using less hazardous materials.
Key opportunities in this area include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. rasayanjournal.co.in
Catalytic Approaches: Employing catalytic rather than stoichiometric reagents to reduce waste and improve reaction efficiency. rasayanjournal.co.in This includes the use of recyclable heterogeneous catalysts.
Microwave and Ultrasound-Assisted Synthesis: Utilizing these energy-efficient technologies to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.gov
Solvent-Free Reactions: Exploring solid-state or mechanochemical synthesis methods, such as ball milling, to eliminate the need for solvents altogether. rasayanjournal.co.in
Expansion of Reactivity Scope and Synthetic Applications
The 2-fluoro substituent on the pyridine ring, activated by the electron-withdrawing cyclopropylsulfonyl group at the 4-position, makes this position highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net Future research should systematically explore the reactivity of this scaffold with a wide array of nucleophiles to generate diverse libraries of new compounds.
Potential areas of investigation include:
Reaction with N-nucleophiles: Expanding the range of amine, amide, and heterocycle nucleophiles to create novel aminated pyridine derivatives.
Reaction with O- and S-nucleophiles: Investigating reactions with various alcohols, phenols, and thiols to produce the corresponding ethers and thioethers.
Reaction with C-nucleophiles: Exploring carbon-based nucleophiles to form new C-C bonds, which is often a challenging transformation in SNAr chemistry.
The relative reactivity of the 2-fluoro position is a key area for detailed study, as it dictates the scope of potential derivatization.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. sci-hub.seacs.org The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.
Emerging opportunities include:
Automated Multi-step Synthesis: Developing fully automated flow systems that can perform multiple synthetic steps sequentially without the need for manual intervention or isolation of intermediates. akjournals.com This would significantly accelerate the synthesis of the target compound and its analogues.
High-Throughput Screening of Reaction Conditions: Utilizing automated platforms to rapidly screen a wide range of reaction parameters (temperature, pressure, catalysts, solvents) to quickly identify optimal conditions. nih.gov
On-demand Synthesis: Creating cartridge-based automated systems that allow for the on-demand synthesis of specific quantities of the compound, which is particularly valuable in research and early-stage drug discovery. youtube.com
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reactivity, and reaction mechanisms related to this compound. mdpi.com
Future research should leverage computational modeling to:
Elucidate Reaction Mechanisms: Perform detailed mechanistic studies on the key synthetic steps and derivatization reactions to understand the transition states and intermediates involved. nih.govrsc.org This can aid in the rational design of more efficient reaction conditions.
Predict Reactivity: Computationally screen the reactivity of the 2-fluoro position with a virtual library of nucleophiles to predict reaction outcomes and prioritize experimental efforts.
Rationalize Spectroscopic Data: Correlate calculated properties, such as NMR chemical shifts and vibrational frequencies, with experimental data to confirm the structure of newly synthesized compounds.
Design Novel Analogues: Use computational tools to design new derivatives with desired electronic and steric properties for specific applications.
By integrating these advanced computational approaches with experimental work, a deeper understanding of the fundamental chemistry of this compound can be achieved, paving the way for its broader application in science and technology.
Q & A
Basic: What are the recommended synthetic routes for 4-(cyclopropylsulfonyl)-2-fluoropyridine, and what factors influence yield optimization?
Answer:
The synthesis typically involves two key steps: (1) introducing the sulfonyl group via sulfonylation and (2) fluorination of the pyridine ring.
- Sulfonylation : A method analogous to the synthesis of 4-(trifluoromethyl)pyridine-2-sulfonyl chloride () can be adapted. Cyclopropanesulfonyl chloride or a derivative may react with a pyridine precursor under controlled conditions (e.g., using chlorosulfonic acid as a sulfonating agent). Temperature control (0–5°C) minimizes side reactions like ring sulfonation.
- Fluorination : Direct fluorination can be achieved via halogen exchange (e.g., using KF in polar aprotic solvents) or directed ortho-metalation strategies (). Substituent positioning is critical; the sulfonyl group’s electron-withdrawing nature may activate specific sites for fluorination.
- Yield Optimization : Key factors include reagent stoichiometry (excess fluorinating agents to drive equilibrium), solvent choice (DMF or DMSO for solubility), and catalysis (e.g., Cu(I) salts for cross-coupling steps). Purity of intermediates should be verified via TLC or HPLC to avoid side-product propagation .
Basic: How should researchers characterize the structure and purity of this compound?
Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The cyclopropyl group’s protons appear as distinct multiplets (δ 0.5–2.0 ppm). The pyridine ring protons show deshielding due to the sulfonyl and fluorine groups.
- ¹³C NMR : The sulfonyl carbon resonates near δ 55–65 ppm, while the fluorine-substituted pyridine carbon appears downfield (δ 145–160 ppm).
- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine’s position ().
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates the molecular formula (C₈H₇FNO₂S).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% area under the curve).
- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis resolves bond angles and substituent orientations (as seen in related fluoropyridines; ).
Basic: What are the key safety considerations when handling this compound?
Answer:
While specific toxicological data for this compound is limited (), precautions are advised based on structural analogs:
- Hazard Classification : Likely Category 4 acute toxicity (oral, dermal, inhalation) due to sulfonyl and fluorinated groups ().
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid dust formation; handle under inert atmosphere if hygroscopic.
- Storage : Keep in airtight containers at –20°C, away from oxidizers and bases.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Emergency protocols should align with institutional guidelines ().
Advanced: How do electronic effects of the cyclopropylsulfonyl group influence the reactivity of the pyridine ring in cross-coupling reactions?
Answer:
The cyclopropylsulfonyl group exerts strong electron-withdrawing effects (-I and -M), altering the pyridine ring’s electronic landscape:
- Activation/Deactivation : The sulfonyl group meta-directs electrophilic substitution, while the fluorine’s ortho/para-directing nature creates regioselectivity conflicts. Computational modeling (DFT) can predict dominant pathways by comparing substituent Hammett parameters.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids requires careful catalyst selection. Pd(PPh₃)₄ or XPhos Pd G3 may mitigate deactivation caused by the sulfonyl group. Reaction monitoring via LC-MS is critical to track intermediate formation ( ).
- Contradictions in Data : Discrepancies in reported yields (e.g., 40–80%) may arise from solvent polarity effects or competing protodehalogenation. Systematic screening of bases (K₂CO₃ vs. Cs₂CO₃) and temperatures (80–120°C) can resolve inconsistencies .
Advanced: What computational methods are suitable for predicting the compound’s interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., kinases) or receptors. The sulfonyl group’s geometry and fluorine’s electronegativity are critical for hydrogen-bonding and hydrophobic interactions.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over nanoseconds. Pay attention to sulfonyl-oxygen interactions with catalytic residues ( ).
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent properties (logP, polar surface area) with bioactivity data from analogs (e.g., fluorophenyl-pyrimidines in ).
- Validation : Cross-check predictions with experimental IC₅₀ values from enzyme assays or cellular models .
Advanced: How can contradictory data on reaction outcomes be resolved when varying sulfonylation conditions?
Answer:
Contradictions often arise from unoptimized reaction parameters or uncharacterized intermediates:
- DOE (Design of Experiments) : Use a factorial design to test variables: temperature (0°C vs. RT), sulfonating agent (chlorosulfonic acid vs. SOCl₂), and stoichiometry. Response surface methodology identifies optimal conditions.
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) or in situ IR spectroscopy tracks intermediate formation. Competing pathways (e.g., over-sulfonation vs. ring-opening) can be elucidated.
- Side-Product Analysis : LC-MS/MS identifies by-products (e.g., disulfonyl derivatives or cyclopropane ring-opened species). Adjust protecting groups (e.g., Boc for amines) to block undesired reactivity ().
- Reproducibility : Strict control of moisture (use molecular sieves) and catalyst purity (e.g., Pd catalysts with ≤1% ligand impurities) minimizes variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





